3-Tetradecylpropionate
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Overview
Description
3-Tetradecylpropionate is an organic compound with the molecular formula C17H34O2. It is also known by other names such as 3-Propionyloxytetradecane and 3-Tetradecanol, 3-propanoate . This compound is characterized by its ester functional group, which is formed by the reaction of a carboxylic acid and an alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tetradecylpropionate typically involves the esterification of tetradecanol with propionic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Tetradecylpropionate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Propionic acid and tetradecanoic acid.
Reduction: Tetradecanol and propanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
3-Tetradecylpropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of various industrial products, including lubricants and surfactants .
Mechanism of Action
The mechanism of action of 3-Tetradecylpropionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Tetradecanol: Similar in structure but lacks the ester functional group.
Propionic acid: Shares the propionate moiety but is a simple carboxylic acid.
Tetradecanoic acid: Similar carbon chain length but is a carboxylic acid instead of an ester.
Uniqueness: 3-Tetradecylpropionate is unique due to its ester functional group, which imparts specific chemical reactivity and properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
959307-65-4 |
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Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
tetradecan-3-yl propanoate |
InChI |
InChI=1S/C17H34O2/c1-4-7-8-9-10-11-12-13-14-15-16(5-2)19-17(18)6-3/h16H,4-15H2,1-3H3 |
InChI Key |
FVJPDZCMIJRMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC)OC(=O)CC |
Origin of Product |
United States |
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